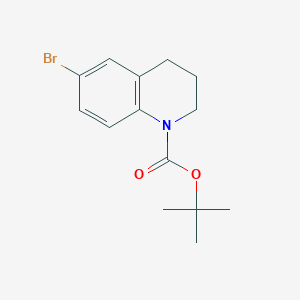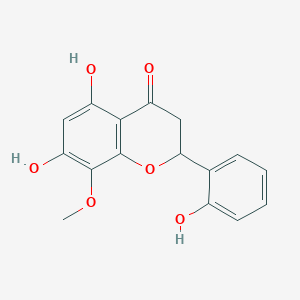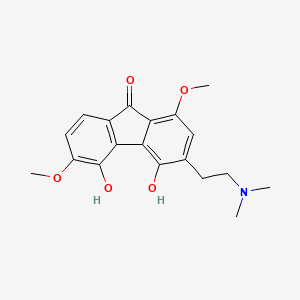
Caulophine
Vue d'ensemble
Description
Caulophine is a fluoroketone alkaloid isolated from Caulophyllum robustum MAXIM . It has antioxidant activity and the ability to protect cardiomyocytes from oxidative and ischemic damage, providing potential value for coronary heart disease research .
Synthesis Analysis
Caulophine is a naturally occurring compound that is isolated from the radix of Caulophyllum robustum MAXIM . The exact synthesis process is not detailed in the available literature.
Molecular Structure Analysis
Caulophine is identified as 3-(2-(dimethylamino)ethyl)-4,5-dihydroxy-1,6-dimethoxy-9H-fluoren-9-one . Its molecular formula is C19H21NO5 and it has a molecular weight of 343.37 .
Applications De Recherche Scientifique
Protection Against Cardiomyocyte Injury : Caulophine demonstrates protective effects on cardiomyocytes against oxidative and ischemic injury. It has been found to increase the viability of cardiomyocytes injured by H2O2 and adriamycin, decrease enzymes like creatine kinase (CK) and lactate dehydrogenase (LDH), and increase superoxide dismutase (SOD) levels. These effects suggest that caulophine could be a promising agent for treating coronary heart disease through its antioxidative mechanism (Si et al., 2010).
Calcium Homeostasis in Cardiomyocytes : Caulophine has shown effects on caffeine-induced injury and calcium homeostasis in rat cardiomyocytes. It can decrease the total intracellular free Ca2+ concentration and intracellular calcium release in response to caffeine, without affecting calcium influx induced by potassium chloride. This indicates caulophine's potential as a calcium antagonist, which could be beneficial in treating ischemic cardiovascular diseases (Si et al., 2010).
Anti-myocardial Ischemia Activities : Caulophine has been associated with anti-myocardial ischemia activities. Its isolation process and the investigation of its metabolism in vivo and in vitro have been a focus to further understand its therapeutic potential. This includes studies on its excretion and metabolism in rat liver microsomes (Wen et al., 2011).
Pharmacokinetics and Bioavailability : Research on caulophine's pharmacokinetics and bioavailability, especially in rat plasma and urine, has been conducted. This involves the development of methods to detect and quantify caulophine and its metabolites, which is crucial for understanding its efficacy and safety profile (Lu et al., 2018).
Mécanisme D'action
Propriétés
IUPAC Name |
3-[2-(dimethylamino)ethyl]-4,5-dihydroxy-1,6-dimethoxyfluoren-9-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21NO5/c1-20(2)8-7-10-9-13(25-4)15-16(17(10)21)14-11(18(15)22)5-6-12(24-3)19(14)23/h5-6,9,21,23H,7-8H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NDCDKMMCPZJBEB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCC1=CC(=C2C(=C1O)C3=C(C2=O)C=CC(=C3O)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Caulophine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2-Propenoic acid, 3-[2,6-dichloro-4-[[[4-[3-[(1S)-1-(hexyloxy)ethyl]-2-methoxyphenyl]-2-thiazolyl]amino]carbonyl]phenyl]-2-methyl-, (2E)-](/img/structure/B3026778.png)
![[(2R)-2-[(9Z,12Z)-Octadeca-9,12-dienoyl]oxy-3-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxypropyl] (9Z,12Z)-octadeca-9,12-dienoate](/img/structure/B3026780.png)

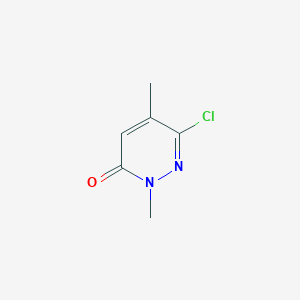

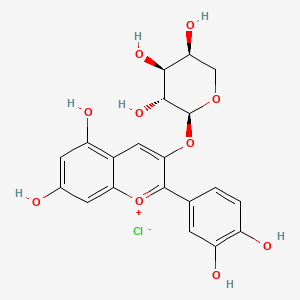
![3-Chloro-6-(4-fluorophenyl)[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B3026789.png)
![3-(tert-Butoxycarbonyl)-3-azabicyclo[3.1.0]hexane-6-carboxylic acid](/img/structure/B3026790.png)


